molecular formula C4H5F3O3 B1401109 3-(Trifluoromethoxy)propanoic acid CAS No. 1483237-81-5

3-(Trifluoromethoxy)propanoic acid

Cat. No.: B1401109
CAS No.: 1483237-81-5
M. Wt: 158.08 g/mol
InChI Key: HZYSVGCHQALZGI-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)propanoic acid is an organic compound with the molecular formula C4H5F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)propanoic acid typically involves the introduction of the trifluoromethoxy group into a suitable precursor. One common method is the reaction of 3-hydroxypropanoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield different fluorinated products.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxypropanoates, while substitution reactions can produce a variety of trifluoromethoxy-substituted compounds.

Scientific Research Applications

3-(Trifluoromethoxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its potential use in drug development, particularly for its ability to enhance the metabolic stability and bioavailability of pharmaceuticals.

    Industry: It is used in the development of agrochemicals and materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism by which 3-(Trifluoromethoxy)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its intended use.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)propanoic acid: Similar in structure but lacks the oxygen atom in the trifluoromethoxy group.

    3-(Trifluoromethoxy)benzoic acid: Contains a benzene ring instead of a propanoic acid backbone.

    3-(Trifluoromethoxy)acrylic acid: Features a double bond in the carbon chain.

Uniqueness

3-(Trifluoromethoxy)propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced metabolic stability. These properties make it valuable in the synthesis of compounds with improved pharmacokinetic profiles and industrial applications.

Properties

IUPAC Name

3-(trifluoromethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c5-4(6,7)10-2-1-3(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYSVGCHQALZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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